NMP-ACA (头孢匹胺杂质)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefepime related compound E

科学研究应用

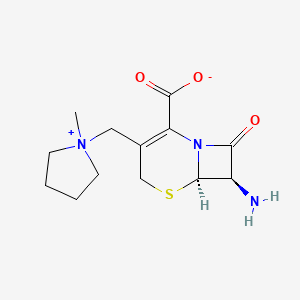

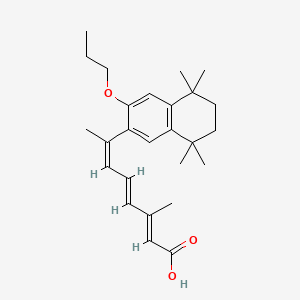

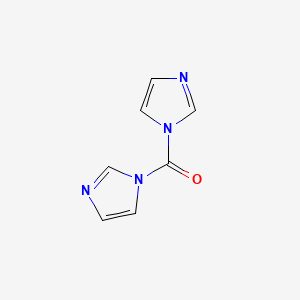

我已经对 NMP-ACA (头孢匹胺杂质) 的科学研究应用进行了搜索,它也被称为“NMP-ACA”或“头孢匹胺胺衍生物”或“(6R,7R)-7-氨基-3-((1-甲基吡咯烷基)甲基)-8-氧代-5-硫杂-1-氮杂双环(4.2.0)辛-2-烯-2-羧酸酯”。以下是一项全面的分析,重点介绍已确定的独特应用:

杂质分析与定量

NMP-ACA 是头孢匹胺 (一种 β-内酰胺类抗生素) 分析中的杂质标准品。 它用于确定 N-甲基吡咯烷 (NMP) 的存在和数量,NMP 是头孢匹胺盐酸盐的主要水解产物 .

代谢途径研究

作为一种合成代谢物,NMP-ACA 为研究人员提供了一种宝贵的工具,用于探索头孢匹胺的代谢命运 。这有助于揭示新的代谢物或识别与这种杂质形成相关的任何潜在毒理学问题。

热脱附 - 离子迁移谱 (TD-IMS)

NMP-ACA 可以使用 TD-IMS 进行分析,TD-IMS 能够在 80 °C 下快速从头孢匹胺中提取 NMP,而不会引起热降解 .

作用机制

Target of Action

NMP-ACA, also known as Cefepime amine derivative, is an impurity of Cefepime , a broad-spectrum fourth-generation cephalosporin . Cefepime primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of peptidoglycan layer synthesis in bacterial cell walls . By binding to these proteins, Cefepime inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Mode of Action

The mode of action of NMP-ACA is expected to be similar to that of Cefepime, given that it is an impurity of Cefepime . Cefepime disrupts bacterial cell walls by binding and inhibiting PBPs . This inhibition prevents the final stages of peptidoglycan synthesis, leading to a weakened cell wall and eventually bacterial cell lysis .

Biochemical Pathways

Cefepime acts on the bacterial cell wall synthesis pathway by inhibiting PBPs . This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall .

Pharmacokinetics

Cefepime, the parent compound, is known to be widely distributed in biological fluids and tissues, with an average volume of distribution of 02 L/kg in healthy adults with normal renal function . About 85% of the Cefepime dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of Cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability .

Result of Action

Cefepime’s action on PBPs leads to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .

Action Environment

The action of NMP-ACA, like that of Cefepime, may be influenced by various environmental factors. For instance, the thermal desorption approach has been shown to be capable of rapidly extracting NMP from Cefepime at 80 °C without causing thermal degradation of Cefepime . This suggests that temperature could influence the stability and efficacy of NMP-ACA.

生化分析

Biochemical Properties

It is known that NMP-ACA is a potential impurity in cefepime, a fourth-generation cephalosporin antibiotic . The presence of NMP-ACA in cefepime could potentially influence the biochemical reactions involving cefepime.

Cellular Effects

It is known that cefepime, the compound in which NMP-ACA can be an impurity, has been associated with neurotoxicity . This suggests that NMP-ACA might potentially influence cellular processes, possibly affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that cefepime, the compound in which NMP-ACA can be an impurity, acts by inhibiting cell wall synthesis in bacteria, leading to cell death . It is possible that the presence of NMP-ACA could influence this mechanism of action.

Temporal Effects in Laboratory Settings

It is known that cefepime, the compound in which NMP-ACA can be an impurity, is unstable and slowly degrades over time . This suggests that NMP-ACA might also exhibit changes in its effects over time.

Dosage Effects in Animal Models

It is known that cefepime, the compound in which NMP-ACA can be an impurity, has been associated with neurotoxicity, especially in patients with impaired renal function . This suggests that different dosages of NMP-ACA might have varying effects in animal models.

Metabolic Pathways

It is known that cefepime, the compound in which NMP-ACA can be an impurity, is mainly eliminated renally, with about 85% of the dose excreted unchanged in the urine . This suggests that NMP-ACA might also be involved in renal metabolic pathways.

Transport and Distribution

It is known that cefepime, the compound in which NMP-ACA can be an impurity, is widely distributed in biological fluids and tissues . This suggests that NMP-ACA might also be transported and distributed within cells and tissues.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the synthesis of the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, which is then converted to the final compound through esterification with ethyl chloroformate.", "Starting Materials": [ "4-methyl-2-oxo-2-thiazoline-3-carboxylic acid", "1-methylpyrrolidine", "Sodium hydride", "Methyl iodide", "Ethyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "Methanol", "Dichloromethane", "Ethyl acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-oxo-2-thiazoline-3-carboxylic acid to 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid", "a. Dissolve 4-methyl-2-oxo-2-thiazoline-3-carboxylic acid (1.0 g, 6.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) and stir at room temperature.", "b. Add sodium hydride (60% dispersion in oil) (0.26 g, 6.5 mmol) and stir for 30 min.", "c. Add 1-methylpyrrolidine (0.88 g, 10.4 mmol) and stir for 30 min.", "d. Add methyl iodide (1.5 mL, 24.0 mmol) and stir for 12 h.", "e. Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 20 mL).", "f. Combine the organic layers, dry over sodium sulfate and evaporate the solvent under reduced pressure.", "g. Purify the residue by flash chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid as a white solid (0.74 g, 55%).", "Step 2: Esterification of 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid with ethyl chloroformate", "a. Dissolve 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid (0.5 g, 1.4 mmol) and triethylamine (0.3 mL, 2.1 mmol) in dichloromethane (10 mL) and stir at 0°C.", "b. Add ethyl chloroformate (0.2 mL, 2.4 mmol) dropwise and stir for 2 h at 0°C.", "c. Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 x 20 mL).", "d. Combine the organic layers, dry over sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the residue by flash chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the final compound (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate as a white solid (0.32 g, 54%)." ] } | |

CAS 编号 |

103296-32-8 |

分子式 |

C13H20N3O3S+ |

分子量 |

298.38 g/mol |

IUPAC 名称 |

(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/p+1/t9-,12-/m1/s1 |

InChI 键 |

IIVPIDBZUUAWTF-BXKDBHETSA-O |

手性 SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |

规范 SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O |

外观 |

Solid powder |

其他 CAS 编号 |

103296-32-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefepime related compound E; Cefepime impurity E; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)